tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate is a chemical compound with the CAS number 485800-29-1. It is known for its unique structure, which includes a tert-butyl carbamate group and a disulfide linkage. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a disulfide-containing compound. One common method involves the use of tert-butyl carbamate and 3-aminopropyl disulfide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: The disulfide bond can be reduced to form thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of disulfide bond formation and reduction in proteins, which is important for understanding protein folding and stability.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved under reducing conditions to release thiol groups, which can then participate in further chemical reactions. The compound can also act as a protecting group for amines, where the tert-butyl carbamate group can be removed under acidic conditions to release the free amine.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate include:
tert-butyl N-(2-aminoethyl)carbamate: This compound lacks the disulfide linkage and is used primarily as a protecting group for amines.
N-Boc-protected amino acids: These compounds also contain the tert-butyl carbamate group and are used in peptide synthesis.
3-aminopropyl disulfide: This compound contains the disulfide linkage but lacks the tert-butyl carbamate group.
The uniqueness of this compound lies in its combination of a disulfide linkage and a tert-butyl carbamate group, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications .
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S2/c1-10(2,3)14-9(13)12-6-8-16-15-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLRQRCRRGHDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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